molecular formula C20H22N4OS B2501158 4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide CAS No. 1105252-02-5

4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide

Cat. No.: B2501158
CAS No.: 1105252-02-5
M. Wt: 366.48
InChI Key: MPGSJOBHWIOCLX-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide is a complex organic compound that features a benzamide core structure with additional functional groups including a methylpiperazine and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of the benzothiazole intermediate, which is then coupled with a piperazine derivative. The final step involves the formation of the benzamide linkage. Reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-14-3-5-15(6-4-14)19(25)21-16-7-8-17-18(13-16)26-20(22-17)24-11-9-23(2)10-12-24/h3-8,13H,9-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGSJOBHWIOCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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